![molecular formula C16H16O3 B454898 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde CAS No. 438219-52-4](/img/structure/B454898.png)

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

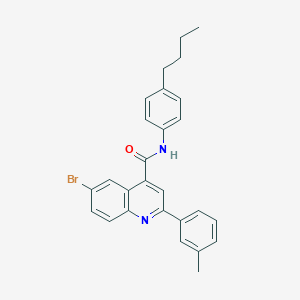

“4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde” is a chemical compound with the CAS Number: 438219-52-4 and a linear formula of C16H16O3 . It has a molecular weight of 256.3 .

Molecular Structure Analysis

The InChI Code of “this compound” is1S/C16H16O3/c1-12-3-6-15(7-4-12)19-11-14-9-13(10-17)5-8-16(14)18-2/h3-10H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

The compound is a solid . It has a density of 1.2±0.1 g/cm3 . The boiling point is 433.3±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The flash point is not applicable .Aplicaciones Científicas De Investigación

Synthesis and Material Applications

An alternative synthesis procedure for 1,8-dimethyl-5-methoxytetralin-6-ol demonstrated the conversion of related methoxy benzaldehydes through steps including hydrogenation, protection, alkylation, cyclisation, and deprotection, highlighting a methodology that could be applicable to 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde for the synthesis of complex organic molecules (Banerjee, Poon, & Bedoya, 2013).

The study on the synthesis and optical properties of aluminum and zinc quinolates with styryl substituent demonstrated the use of methoxy-substituted benzaldehydes for preparing metal complexes with enhanced thermal stability and optical properties, suggesting potential applications in materials science and optoelectronics (Barberis & Mikroyannidis, 2006).

Catalysis and Chemical Reactions

- The synthesis, crystal structures, and spectroscopic characterization of bis-aldehyde monomers and their conductive polyazomethines highlighted the role of similar methoxy benzaldehydes in the development of electrically conductive materials, pointing to applications in electronics and sensor technologies (Hafeez et al., 2019).

Environmental and Analytical Chemistry

- A study on the heterogeneous reaction of coniferyl alcohol adsorbed on silica particles with NO3 radicals identified products including methoxy-substituted benzaldehydes, suggesting the role of such compounds in atmospheric chemistry and environmental analysis (Liu, Wen, & Wu, 2017).

Photoluminescence and Optical Materials

- Research on microwave-assisted synthesis, crystal structure, and fluorescence of novel coordination complexes with Schiff base ligands explored methoxy-substituted benzaldehydes for creating materials with specific photoluminescent properties, indicating potential applications in the development of fluorescent sensors and optical materials (Zhang & Feng, 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that reactions at the benzylic position are common in organic chemistry . In such reactions, the compound may undergo nucleophilic substitution or free radical reactions .

Biochemical Pathways

Similar compounds have been used as building blocks in the synthesis of other complex molecules .

Propiedades

IUPAC Name |

4-methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-3-6-15(7-4-12)19-11-14-9-13(10-17)5-8-16(14)18-2/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXJNNWNSFUOIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454815.png)

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B454816.png)

![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B454817.png)

![N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B454818.png)

![2-[1-[4-(dimethylamino)phenyl]-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(2-iodophenyl)acetamide](/img/structure/B454820.png)

![N-[1-(4-tert-butylphenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B454823.png)

![6-Amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B454824.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B454826.png)

![Methyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454829.png)

![2,2-diphenyl-2-[3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B454830.png)

![2-Amino-4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B454836.png)

![ethyl 1-methyl-5-({[3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1H-pyrazole-3-carboxylate](/img/structure/B454837.png)